molecular formula C17H16F3N3O3 B2974310 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097930-54-4

2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2974310
CAS No.: 2097930-54-4
M. Wt: 367.328
InChI Key: LSFNKFSRFULSTE-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The trifluoromethoxybenzoyl group is introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include trifluoromethoxybenzoyl chloride and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using trifluoromethoxybenzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)benzene
  • 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Uniqueness

Compared to similar compounds, 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its pyrimidine core, which can confer unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-11-21-7-5-15(22-11)25-14-6-8-23(10-14)16(24)12-3-2-4-13(9-12)26-17(18,19)20/h2-5,7,9,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNKFSRFULSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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